molecular formula C31H40O10 B1277935 7,10-Dimethoxy-10-DAB III CAS No. 183133-94-0

7,10-Dimethoxy-10-DAB III

Cat. No.: B1277935
CAS No.: 183133-94-0
M. Wt: 572.6 g/mol
InChI Key: MGJMLMORVVDLIU-VHLOTGQHSA-N
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Chemical Reactions Analysis

Types of Reactions:

7,10-Dimethoxy-10-DAB III undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups at the 7th and 10th positions can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Substitution reactions often involve or under basic or acidic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids , while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Applications

Cabazitaxel Synthesis
7,10-Dimethoxy-10-DAB III serves as a crucial precursor in the synthesis of Cabazitaxel. This semi-synthetic taxane is utilized for treating castration-resistant prostate cancer, particularly in cases where Docetaxel has failed. Cabazitaxel functions as a microtubule inhibitor, disrupting cancer cell division and promoting apoptosis. Its efficacy has led to its designation as a priority review drug by the FDA due to its remarkable curative effects in advanced prostate cancer patients .

Mechanism of Action
Cabazitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action leads to cell cycle arrest and ultimately results in cancer cell death. The structural modifications introduced by this compound enhance the pharmacological properties of Cabazitaxel, making it more effective against resistant cancer cells .

Synthesis Pathway Overview

StepDescription
1React 10-Deacetylbaccatin III with dimethyl sulfate.
2Use potassium hydride as a base in DMF solvent.
3Isolate and purify the product through recrystallization.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in enhancing the properties of Cabazitaxel:

  • Study on Catalytic Efficiency : Research highlighted that modifications at specific amino acid sites can significantly improve enzyme activity towards substrates like 10-DAB, indicating that structural changes from this compound can optimize enzyme interactions during synthesis .
  • Clinical Trials : Clinical evaluations have shown that patients treated with Cabazitaxel exhibit improved survival rates compared to those receiving alternative therapies post-docetaxel treatment. This underscores the importance of this compound in developing effective cancer therapies .

Mechanism of Action

The mechanism of action of 7,10-Dimethoxy-10-DAB III is primarily related to its role

Biological Activity

7,10-Dimethoxy-10-DAB III (CAS Number: 183133-94-0) is a significant intermediate in the synthesis of cabazitaxel, a second-line chemotherapeutic agent primarily used for treating advanced prostate cancer. This compound belongs to the taxane family and exhibits notable biological activities, particularly as a microtubule inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its complex structure, which contributes to its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight325.36 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO

The primary mechanism of action of this compound involves its role as a microtubule stabilizer. It binds to tubulin, promoting the assembly of microtubules while preventing their disassembly. This stabilization leads to cell cycle arrest and ultimately inhibits tumor proliferation. Studies have shown that cabazitaxel, derived from this compound, demonstrates efficacy against docetaxel-resistant tumors, highlighting its potential in overcoming drug resistance in cancer therapy .

Biological Activity Overview

  • Antitumor Activity :
    • Cabazitaxel Efficacy : Research indicates that cabazitaxel exhibits significant antitumor activity in various xenograft models of human tumors. It has shown effectiveness in both docetaxel-sensitive and docetaxel-resistant tumor models .
    • Mechanistic Insights : The ability of cabazitaxel to penetrate the blood-brain barrier further enhances its therapeutic potential against central nervous system tumors .
  • Pharmacokinetics :
    • Studies reveal that cabazitaxel has a high plasma clearance rate and a long terminal half-life, allowing for sustained therapeutic effects. The extensive volume of distribution suggests effective tissue penetration .
  • Case Studies :
    • Clinical Trials : In clinical settings, cabazitaxel has been associated with improved survival rates in patients with metastatic castration-resistant prostate cancer who have previously undergone docetaxel treatment. A notable trial reported a median overall survival increase when using cabazitaxel compared to standard therapies .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the catalytic efficiency of enzymes involved in converting 10-deacetylbaccatin III (10-DAB) to baccatin III, which is crucial for producing taxanes like cabazitaxel. For instance:

  • Enzyme Catalysis : Research has identified specific mutations in the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) that significantly enhance its activity towards 10-DAB. These findings suggest potential pathways for improving yields of taxane derivatives through biotechnological approaches .
  • Environmental Considerations : The enzymatic conversion process has been shown to be more eco-friendly compared to traditional chemical synthesis methods, emphasizing the importance of sustainable practices in pharmaceutical development .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMLMORVVDLIU-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098192
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183133-94-0
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183133-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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